1-(3-phenylbutyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Description
1-(3-phenylbutyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phenylbutyl group and a trifluoromethylphenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications.
Properties
IUPAC Name |
1-(3-phenylbutyl)-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2/c1-17(18-6-3-2-4-7-18)10-11-25-12-14-26(15-13-25)20-9-5-8-19(16-20)21(22,23)24/h2-9,16-17H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHXXJVQMPEIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-phenylbutyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Phenylbutyl Group: The phenylbutyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the piperazine ring with 3-phenylbutyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the piperazine derivative with 3-(trifluoromethyl)benzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-phenylbutyl)-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylbutyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the trifluoromethylphenyl group, potentially leading to the formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. The reactions are typically carried out under mild conditions to prevent over-reduction.
Substitution: Common nucleophiles include alkyl halides, aryl halides, and sulfonates. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: The compound has been investigated for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and antipsychotic agent.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-phenylbutyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, leading to its pharmacological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating the release and uptake of neurotransmitters. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
1-(3-phenylbutyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine: This compound has a similar structure but with a shorter alkyl chain. It may exhibit different pharmacological properties due to the difference in chain length.
1-(3-phenylbutyl)-4-[4-(trifluoromethyl)phenyl]piperazine: This compound has the trifluoromethyl group at a different position on the phenyl ring. The position of the trifluoromethyl group can significantly affect the compound’s reactivity and biological activity.
1-(3-phenylbutyl)-4-[3-(difluoromethyl)phenyl]piperazine: This compound has a difluoromethyl group instead of a trifluoromethyl group. The difference in fluorine content can affect the compound’s chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
